porcine galanin amino acid sequence
porcine galanin amino acid sequence
An In-Depth Technical Guide to Porcine Galanin: From Sequence to Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin, a neuropeptide first isolated from porcine intestine, has emerged as a significant modulator of a wide array of physiological processes. This technical guide provides a comprehensive overview of porcine galanin, beginning with its fundamental amino acid sequence and extending to its molecular biology, receptor interactions, physiological roles, and the experimental methodologies crucial for its study. We delve into the structure of the mature peptide, its biosynthesis from the preprogalanin precursor, and the genomic organization of the GAL gene. The guide further explores the interaction of galanin with its G protein-coupled receptors (GALR1, GALR2, and GALR3) and their downstream signaling pathways. Detailed, field-proven protocols for peptide synthesis, quantification, and functional analysis are provided to equip researchers with the practical knowledge required for rigorous scientific investigation. Finally, we discuss the translational potential of galanin and its analogs, highlighting the importance of porcine models in preclinical drug development.
Introduction: Discovery and Significance of Porcine Galanin
Historical Perspective
In 1983, a novel, biologically active peptide was isolated from porcine intestinal extracts by Tatemoto and colleagues.[1] The discovery was facilitated by a chemical detection method targeting the C-terminal amide structure, a common feature of many neuropeptides. This 29-amino acid peptide was named "galanin," derived from its N-terminal glycine and C-terminal alanine residues.[1] Initial investigations revealed its potent effects, including the contraction of smooth muscle preparations and the induction of mild, sustained hyperglycemia in animal models.[1] This foundational work opened the door to over four decades of research into galanin's diverse functions.
Overview of Galanin's Pleiotropic Functions
Galanin is a pleiotropic neuropeptide widely expressed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, pancreas, and adrenal gland.[2][3] It acts as a critical signaling molecule in a multitude of biological processes.[3] Its functions include, but are not limited to, neuroendocrine regulation, pain perception (nociception), synaptic transmission, cognition, and mood.[2][3] Dysregulation of the galanin system has been implicated in a range of pathological conditions such as Alzheimer's disease, epilepsy, eating disorders, diabetes, and neuropathic pain.[2][4] The broad-ranging influence of galanin underscores its importance as a subject of study and a potential target for therapeutic intervention.
The Molecular Biology of Porcine Galanin
The Amino Acid Sequence of Mature Porcine Galanin
Mature porcine galanin is a 29-amino acid, non-covalent peptide with a C-terminal amide group, which is crucial for its biological activity.[1]
The primary sequence is as follows: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂ [1][5]
The galanin sequence is highly conserved among mammals, particularly the N-terminal region.[6] The first 15 amino acids are identical across species such as pigs, humans, rats, and cows, indicating a critical role for this domain in receptor binding and activation.[6] Variations in the C-terminal region, however, can lead to significant differences in biological function across species.[6]
Table 1: Amino Acid Sequence Alignment of Galanin Across Species
| Species | Sequence | Length |
|---|---|---|
| Porcine | GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ | 29 aa |
| Human | GWTLNSAGYLLGPHAVG NHRSFSDKNGLTS -NH₂ | 30 aa |
| Rat | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT -NH₂ | 29 aa |
| Bovine | GWTLNSAGYLLGPHALDSH RSFQDKH GLA-NH₂ | 29 aa |
Source: Adapted from Wikipedia.[6] Amino acid differences from the porcine sequence are highlighted in bold.
The Preprogalanin (PPGAL) Precursor
Like most neuropeptides, galanin is synthesized as a larger precursor protein, preprogalanin (PPGAL), which is encoded by the GAL gene.[2][3] In humans, PPGAL is a 123-amino acid peptide.[2][3] This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to yield the mature galanin peptide and a C-terminal flanking peptide known as Galanin Message-Associated Peptide (GMAP).[2][3]
The processing of PPGAL involves:
-
Signal Peptide Cleavage: Removal of an N-terminal signal peptide (residues 1-19) that directs the precursor to the secretory pathway.[2][3]
-
Proteolytic Cleavage: Endopeptidases cleave the propeptide at specific sites to release the mature galanin peptide (typically residues 33-62 in the human precursor) and the C-terminal GMAP (residues 59-123).[2][3]
-
C-terminal Amidation: The C-terminal alanine of galanin is amidated, a critical step for its stability and receptor-binding affinity.
Caption: Biosynthesis of mature galanin from the preprogalanin precursor.
The Porcine Galanin (GAL) Gene
The porcine GAL gene encodes the preprogalanin peptide.[7] The gene's structure consists of multiple exons and introns. In humans, the GAL gene is organized into six exons.[8] Exon 1 is non-coding, while exons 2 through 6 encode the preprogalanin protein, with the mature galanin peptide sequence being split across exons 3 and 4.[8] This genomic organization is largely conserved across species and allows for the potential of alternative splicing, although this is more characteristic of the related Galanin-Like Peptide (GALP) gene.[8]
Galanin Receptors and Signaling Pathways
Galanin exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[7][9] These receptors exhibit different tissue distribution patterns and couple to various intracellular signaling pathways, which accounts for the peptide's diverse physiological actions.
Receptor Distribution and Ligand Affinity
-
GALR1: Primarily couples to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal inhibition.
-
GALR2: Couples predominantly to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
GALR3: Similar to GALR1, it typically couples to Gαi/o proteins, leading to inhibitory cellular responses.
Intracellular Signaling Cascades
The differential coupling of galanin receptors to G proteins initiates distinct downstream signaling events. The activation of GALR1 and GALR3 generally results in an inhibitory effect on neurotransmitter release and neuronal excitability, while GALR2 activation is often associated with excitatory or trophic effects.
Caption: Major signaling pathways activated by galanin receptors.
Methodologies for Porcine Galanin Research
Peptide Synthesis and Purification
The study of porcine galanin often requires a reliable source of the pure peptide. Chemical synthesis provides a robust method for obtaining high-purity galanin for in vitro and in vivo experiments.
Protocol: Solid-Phase Synthesis of C-Terminally Amidated Porcine Galanin
This protocol outlines the general steps for synthesizing porcine galanin using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
- Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
- Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
2. Iterative Amino Acid Coupling:
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's terminal amine by treating it with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
- Amino Acid Activation: Activate the first C-terminal amino acid (Fmoc-Ala-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.
- Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
- Washing: Wash the resin extensively with DMF to remove excess reagents.
- Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the porcine galanin sequence (Leu, Gly, Tyr, etc.) until the final N-terminal Glycine is coupled.
3. Cleavage and Deprotection:
- After the final coupling and washing, dry the resin.
- Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
4. Precipitation and Purification:
- Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
5. Verification:
- Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Swell [label="Swell Resin in DMF"];
Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];
Wash1 [label="Wash (DMF)"];
Couple [label="Couple Next Fmoc-Amino Acid\n(HBTU/DIPEA)"];
Wash2 [label="Wash (DMF)"];
Loop [label="Repeat for all 29 Amino Acids", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Cleave [label="Cleave from Resin\n(TFA Cocktail)"];
Precipitate [label="Precipitate with Cold Ether"];
Purify [label="Purify by RP-HPLC"];
Verify [label="Verify by Mass Spectrometry"];
End [label="Pure Porcine Galanin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Swell;
Swell -> Deprotect;
Deprotect -> Wash1;
Wash1 -> Couple;
Couple -> Wash2;
Wash2 -> Loop;
Loop -> Deprotect [label="No"];
Loop -> Cleave [label="Yes"];
Cleave -> Precipitate;
Precipitate -> Purify;
Purify -> Verify;
Verify -> End;
}
Caption: Workflow for solid-phase synthesis of porcine galanin.
References
-
Tatemoto, K., Rökaeus, Å., Jörnvall, H., McDonald, T. J., & Mutt, V. (1983). Galanin - a novel biologically active peptide from porcine intestine. FEBS letters, 164(1), 124–128. [Link]
-
Mol Scientific. Galanin (porcine) peptide GWTLNSAGYLLGPHAIDNHRSFHDKYGLA. [Link]
-
Zhang, S., He, X., Baly, S., Chen, O., Dong, H., Qiu, S., ... & Xu, J. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Endocrinology, 13, 1063942. [Link]
-
ResearchGate. (2022). (PDF) Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16129686, Galanin (porcine). [Link]
-
ResearchGate. (n.d.). Organization of the preprogalanin and the preproGALP genes. [Link]
-
National Center for Biotechnology Information. Gene, GAL galanin and GMAP prepropeptide (pig). [Link]
-
Wikipedia. Galanin. [Link]
-
Frontiers in Endocrinology. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]
-
UniProt. GAL - Galanin peptides - Sus scrofa (Pig). [Link]
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